N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
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Overview
Description
“N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The various pyridopyrimidines are used on several therapeutic targets .Chemical Reactions Analysis
A Michael addition-type reaction was proposed for the detection of the formed products . In this reaction, the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Scientific Research Applications
Medicine
“N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a type of pyrido[3,4-d]pyrimidine, which has been found to have significant applications in medicine . For instance, it has been used in the development of inhibitors for Monopolar Spindle 1 (MPS1), a kinase that plays a central role in mitosis . This makes it a potential candidate for cancer treatment .
Chemistry
In the field of chemistry, this compound has been used in the development of inhibitors with excellent potency and kinase selectivity . The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved stability in human liver microsomes (HLM), which is crucial for drug development .
Biology
In biology, this compound has been used in the study of mitosis, particularly in the spindle assembly checkpoint (SAC) . It has also been used in the development of inhibitors for histone lysine demethylases, which are important for gene expression .
Pharmacology
In pharmacology, this compound has been used in the development of drugs with excellent potency and selectivity . It has shown potential in the development of treatments for various diseases, including cancer .
Drug Discovery
This compound has been used in drug discovery, particularly in the development of MPS1 inhibitors . Its stability in human liver microsomes makes it a promising candidate for further drug development .
Mechanism of Action
Target of Action
The primary target of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . Under normal conditions, CDK2 phosphorylates a variety of substrates to promote cell cycle progression.
Result of Action
The inhibition of CDK2 by N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide results in significant alterations in cell cycle progression . Specifically, it leads to a halt in cell division, which can result in the death of rapidly dividing cells, such as cancer cells . This makes it a potential candidate for cancer treatment .
properties
IUPAC Name |
N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-17(21(2,19)20)10-4-6-18(8-10)13-11-3-5-14-7-12(11)15-9-16-13/h3,5,7,9-10H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUFNJZFKLVANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide |
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